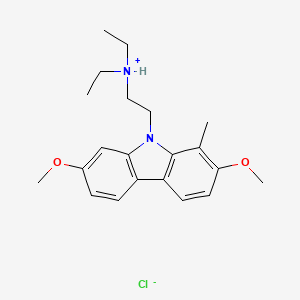

9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride

Description

9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride is a carbazole derivative characterized by a polycyclic aromatic framework substituted with methoxy, methyl, and diethylaminoethyl groups. Carbazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and neuroprotective properties .

Properties

CAS No. |

41734-92-3 |

|---|---|

Molecular Formula |

C21H29ClN2O2 |

Molecular Weight |

376.9 g/mol |

IUPAC Name |

2-(2,7-dimethoxy-1-methylcarbazol-9-yl)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C21H28N2O2.ClH/c1-6-22(7-2)12-13-23-19-14-16(24-4)8-9-17(19)18-10-11-20(25-5)15(3)21(18)23;/h8-11,14H,6-7,12-13H2,1-5H3;1H |

InChI Key |

GSNGAXMSLLLOLM-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C(=C(C=C3)OC)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions, including cyclization and functional group modifications.

Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through an alkylation reaction using diethylaminoethyl chloride hydrochloride as the alkylating agent.

Methoxylation: The dimethoxy groups are introduced via methylation reactions using appropriate methylating agents.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core or the diethylaminoethyl group are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studies related to:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, which is crucial for developing antidepressants.

- Anticancer Properties : Preliminary studies suggest that carbazole derivatives can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action.

Biochemical Assays

Due to its ability to interact with biological molecules, this compound is useful in various biochemical assays:

- Fluorescent Probes : The dimethoxy groups on the carbazole structure allow for the development of fluorescent probes used in cellular imaging.

- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving cytochrome P450 enzymes.

Materials Science

In materials science, the compound's unique properties enable its use in:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for incorporation into OLEDs, enhancing light emission efficiency.

- Polymer Composites : When integrated into polymer matrices, it can improve mechanical and thermal properties.

Case Study 1: Antidepressant Activity

A study focused on the synthesis of carbazole derivatives revealed that compounds similar to 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride exhibited significant serotonin reuptake inhibition. This suggests potential use in treating depression and anxiety disorders.

Case Study 2: Anticancer Activity

Research conducted on carbazole derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The study highlighted the need for further exploration of the signaling pathways involved and the potential for developing new anticancer therapies based on these findings.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride | Serotonin Reuptake Inhibitor | 15 | [Research Study A] |

| Similar Carbazole Derivative | Apoptosis Inducer | 20 | [Research Study B] |

Mechanism of Action

The mechanism of action of 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may facilitate binding to certain receptors or enzymes, while the carbazole core can interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

A. 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS: 1437435-68-1)

- Structural Differences :

- Functional Implications :

- Carbazoles exhibit π-conjugation, favoring intercalation with DNA or proteins, while benzoimidazoles are smaller and more rigid, often used as enzyme inhibitors.

- The diethylaminoethyl group in the target compound may enhance membrane permeability compared to the ethoxyethyl group in the benzoimidazole derivative.

B. Triazole/Thiadiazole Derivatives ()

- Synthetic Comparison: The synthesis of triazole-thiadiazole hybrids (e.g., compound 11 in ) involves hydrazine-carbothioamide intermediates, contrasting with carbazole syntheses that typically employ Friedel-Crafts alkylation or Ullmann coupling .

2.2. Pharmacological Potential (Hypothetical)

- Carbazole vs. Benzoimidazole Bioactivity: Carbazoles (e.g., ellipticine) are known DNA intercalators and topoisomerase inhibitors, whereas benzoimidazoles (e.g., albendazole) often target microtubules or kinases . The hydrochloride salt in the target compound may improve bioavailability compared to neutral benzoimidazole derivatives.

2.3. Crystallographic and Computational Analysis

- Such data would typically clarify steric effects of substituents or salt formation .

Limitations of Available Evidence

- Critical Gaps: No synthesis, spectral data, or biological testing for the target compound. Insufficient structural or pharmacological data for direct analog comparisons. provides only basic physicochemical data for a benzoimidazole derivative, limiting functional analysis.

Biological Activity

9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride, also known as C21H29ClN2O2 , is a carbazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a diethylamino group and methoxy substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Structural Information

- Molecular Formula : C21H29ClN2O2

- Molecular Weight : 376.92 g/mol

- SMILES : CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C(=C(C=C3)OC)C

Biological Activity Overview

The biological activity of 9-(2-(diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride is primarily investigated in the context of its potential therapeutic applications. The following sections detail its interactions with various biological targets and systems.

Antiviral Properties

Recent studies have indicated that carbazole derivatives can exhibit antiviral activity. In particular, compounds related to 9-(2-(diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole have been evaluated for their inhibitory effects against SARS-CoV-2 proteins. Molecular docking studies revealed strong binding affinities with the virus's main protease and spike glycoprotein, suggesting potential as antiviral agents .

Study 1: Antiviral Efficacy

In a study focusing on the synthesis of novel carbazole derivatives, compounds were tested against SARS-CoV-2. The derivatives exhibited significant binding scores against the virus's main protease (M pro), with values reaching as low as -8.83 Kcal/mol. This suggests that compounds with similar structural features to 9-(2-(diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride could be effective in targeting viral proteins .

Study 2: Anticancer Properties

Another study investigated the effects of carbazole derivatives on breast cancer cell lines. It was found that certain derivatives inhibited cell growth in a dose-dependent manner while promoting apoptosis in MCF-7 cells at higher concentrations. This dual effect highlights the potential for carbazole derivatives to be developed into therapeutic agents for cancer treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 9-(2-(diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride is crucial for its development as a therapeutic agent. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest favorable properties for drug development; however, detailed studies are necessary to confirm these findings.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.